

Application Note: Spectroscopic Analysis of 6-Aminohexanenitrile

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Compound of Interest

Compound Name: 6-Aminohexanenitrile

Cat. No.: B1265705

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **6-Aminohexanenitrile** (also known as 6-aminocapronitrile) is a bifunctional molecule featuring a primary amine and a nitrile group, making it a valuable building block in organic synthesis and pharmaceutical development.^{[1][2][3]} Its chemical structure is $C_6H_{12}N_2$.^{[1][3][4]} Accurate structural confirmation and purity assessment are critical for its application. This document provides detailed application notes and protocols for the spectroscopic analysis of **6-aminohexanenitrile** using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **6-aminohexanenitrile** displays characteristic absorption bands corresponding to its primary amine, nitrile, and aliphatic hydrocarbon components.

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the key IR absorption bands for **6-aminohexanenitrile** and their assignments.

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Primary Amine	N-H Stretch (asymmetric & symmetric)	3400 - 3250 (typically two bands)	Medium
Aliphatic CH ₂	C-H Stretch	3000 - 2850	Strong
Nitrile	C≡N Stretch	2260 - 2240	Medium, Sharp
Primary Amine	N-H Bend (Scissoring)	1650 - 1580	Medium
Aliphatic CH ₂	C-H Bend (Scissoring)	~1470	Medium
Aliphatic Amine	C-N Stretch	1250 - 1020	Medium-Weak
Primary Amine	N-H Wag	910 - 665	Strong, Broad

Interpretation Note: The presence of two distinct peaks in the 3400-3250 cm⁻¹ region is a definitive indicator of a primary amine (R-NH₂).^{[5][6]} The sharp, medium-intensity peak around 2250 cm⁻¹ is characteristic of a nitrile functional group.^[7]

Experimental Protocol: Acquiring an FTIR Spectrum (Neat Liquid Film)

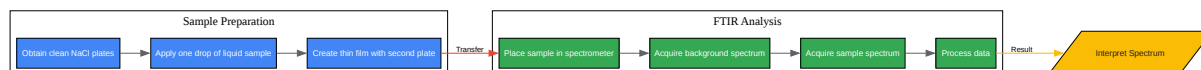
Since **6-aminohexanenitrile** is a liquid at room temperature, a spectrum can be easily obtained from a neat sample.^[4]

Methodology:

- Plate Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. Handle them by the edges to avoid transferring moisture and oils.
- Sample Application: Using a clean Pasteur pipette, place one small drop of **6-aminohexanenitrile** onto the center of one salt plate.^[8]
- Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin capillary film between the plates.^[8]

- **Spectrometer Setup:** Place the assembled plates into the sample holder of the FTIR spectrometer.
- **Background Scan:** Perform a background scan with an empty sample compartment to record the instrument's baseline.
- **Sample Scan:** Acquire the infrared spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** Process the resulting spectrum by performing a baseline correction and identifying the peak wavenumbers.
- **Cleaning:** After analysis, disassemble the plates, clean them thoroughly with a dry solvent like acetone, and return them to the desiccator.[8]

Workflow Visualization: IR Analysis



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Workflow for obtaining the FTIR spectrum of a liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are essential for the complete structural elucidation of **6-aminohexanenitrile**.

Data Presentation: Predicted ^1H and ^{13}C NMR Chemical Shifts

The following tables summarize the expected chemical shifts for **6-aminohexanenitrile**. Actual values may vary slightly based on the solvent and concentration used.

Table: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Proton Assignment (Structure: $\text{H}_2\text{N}-\text{C}^6\text{H}_2-\text{C}^5\text{H}_2-\text{C}^4\text{H}_2-\text{C}^3\text{H}_2-\text{C}^2\text{H}_2-\text{C}^1\text{N}$)	Approx. Chemical Shift (δ , ppm)	Multiplicity	Integration
$-\text{C}^6\text{H}_2-\text{NH}_2$	2.71	Triplet (t)	2H
$-\text{C}^2\text{H}_2-\text{CN}$	2.35	Triplet (t)	2H
$-\text{C}^3\text{H}_2-$ & $-\text{C}^5\text{H}_2-$	1.65 - 1.50	Multiplet (m)	4H
$-\text{C}^4\text{H}_2-$	1.49 - 1.38	Multiplet (m)	2H

| $-\text{NH}_2$ | ~ 1.1 (variable, broad) | Singlet (s) | 2H |

Interpretation Note: Protons on carbons adjacent to electron-withdrawing groups (like $-\text{CN}$ and $-\text{NH}_2$) are deshielded and appear further downfield.^[7] The amine protons often appear as a broad singlet and their chemical shift is highly dependent on solvent, concentration, and temperature.

Table: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm)

Carbon Assignment (Structure: $\text{H}_2\text{N}-\text{C}^6-\text{C}^5-\text{C}^4-\text{C}^3-\text{C}^2-\text{C}^1\text{N}$)	Approx. Chemical Shift (δ , ppm)
$\text{C}^1 (\text{C}\equiv\text{N})$	119.8
$\text{C}^6 (-\text{CH}_2-\text{NH}_2)$	42.1
C^5	33.2
C^4	26.3
C^3	25.2

| C² (-CH₂-CN) | 17.0 |

Interpretation Note: The nitrile carbon (C≡N) has a characteristic chemical shift around 120 ppm.[7] The carbons directly attached to the nitrogen (C6) and the nitrile group (C2) are at the extremes of the aliphatic carbon chemical shift range for this molecule.

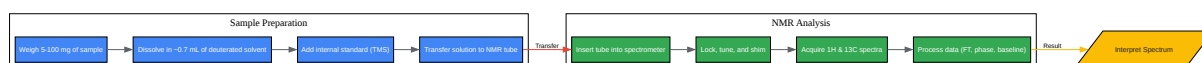
Experimental Protocol: Acquiring NMR Spectra

Methodology:

- Sample Preparation:
 - For ¹H NMR, accurately weigh 5-25 mg of **6-aminohexanenitrile**. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[9]
 - Transfer the sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆).[9] Ensure the sample dissolves completely.
 - If an external reference is not being used, add a small amount of an internal standard, such as tetramethylsilane (TMS).
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton or glass wool plug in the pipette.[9]
- Instrument Setup:
 - Place the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
 - Insert the sample into the NMR spectrometer.
- Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.

- Acquire the ^1H spectrum, followed by the ^{13}C spectrum using standard acquisition parameters.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase the spectrum and perform a baseline correction.
 - Calibrate the chemical shift axis using the reference signal (e.g., TMS at 0.00 ppm).
 - Integrate the peaks in the ^1H spectrum.

Workflow Visualization: NMR Analysis



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Workflow for preparing and analyzing an NMR sample.

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